![molecular formula C12H15NO4S B2753295 (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid CAS No. 1181753-41-2](/img/structure/B2753295.png)
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid is an organic compound characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid typically involves the following steps:
Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.
Attachment to the Phenyl Ring: The dimethylsulfamoyl chloride is then reacted with a phenyl compound under basic conditions to form the dimethylsulfamoyl-substituted phenyl compound.
Formation of the Butenoic Acid Moiety: The final step involves the reaction of the dimethylsulfamoyl-substituted phenyl compound with an appropriate butenoic acid precursor under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming the corresponding butanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butanoic acid derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. The butenoic acid moiety may also participate in binding interactions, contributing to the overall effect of the compound.
相似化合物的比较
Similar Compounds
Cinnamic Acid: Similar structure with a phenyl ring and a butenoic acid moiety but lacks the dimethylsulfamoyl group.
Cinnamaldehyde: Contains a phenyl ring and an aldehyde group instead of the butenoic acid moiety.
Cinnamyl Alcohol: Features a phenyl ring and an alcohol group in place of the butenoic acid moiety.
Uniqueness
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This functional group can enhance the compound’s solubility, stability, and potential biological activity.
属性
IUPAC Name |
(E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(7-12(14)15)10-5-4-6-11(8-10)18(16,17)13(2)3/h4-8H,1-3H3,(H,14,15)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDODVZBQQMWIJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)
![1-[3-(Trifluoromethyl)phenyl]-3-(2,4,4-trimethylpentan-2-yl)urea](/img/structure/B2753213.png)
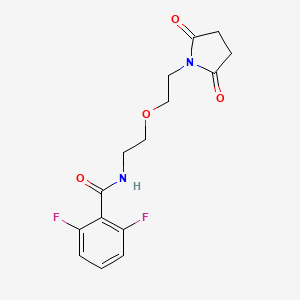
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
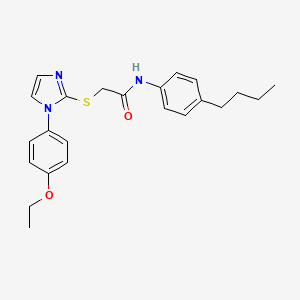
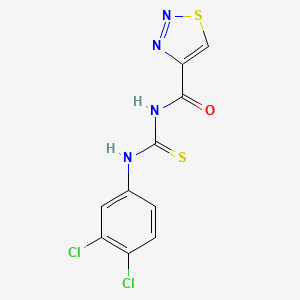
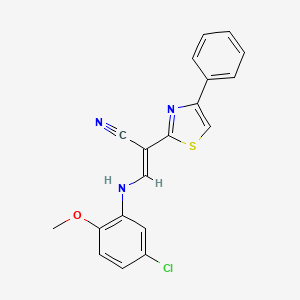
![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide](/img/structure/B2753223.png)
![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)
![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)

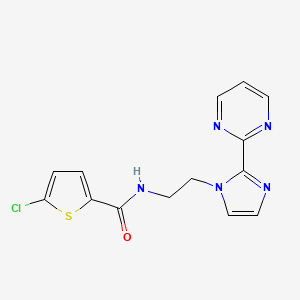
![10-(benzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2753234.png)
